Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-
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Overview
Description
Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological and medicinal importance. Pyrrolidine derivatives are widely studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antituberculosis activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, inflammation, and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as:
- Pyrrolidine, 1-(2,5-dihydro-3-furanyl)-
- Pyrrolidine, 1-(2,5-dihydro-3-pyridinyl)-
- Pyrrolidine, 1-(3-furanyl)-2-methyl-
Uniqueness
Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
613661-02-2 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
[5-(furan-3-yl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C15H16N2O2/c1-11-3-2-5-17(11)15(18)14-7-13(8-16-9-14)12-4-6-19-10-12/h4,6-11H,2-3,5H2,1H3 |
InChI Key |
QOAKTYANPVSSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=COC=C3 |
Origin of Product |
United States |
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